molecular formula C9H19NO5 B1667101 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid CAS No. 784105-33-5

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Cat. No. B1667101
M. Wt: 221.25 g/mol
InChI Key: XUQZKSCQPMNDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid, also known as Amino-PEG3-acid, is a compound with the molecular formula C9H19NO5 . It is a fluorescent analog that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .


Molecular Structure Analysis

The molecular structure of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is characterized by an average mass of 221.251 Da and a monoisotopic mass of 221.126328 Da .

Scientific Research Applications

Synthesis and Development

  • Synthesis of PPARγ Agonists

    The compound has been utilized in the synthesis of potent PPARγ agonists, specifically in the formation of [(2 S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, using a copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).

  • Heterobifunctional Reagents Synthesis

    It's used in the synthesis of new thiol-reactive heterobifunctional reagents, which are crucial for creating liposomal constructs for immunization with synthetic peptides (Frisch, Boeckler, & Schuber, 1996).

  • Development of Polyether Dicarboxylic Acids

    The compound is involved in the synthesis of polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, which are significant for selective lead(II) extraction (Hayashita et al., 1999).

  • Preparation of PNA Oligoether Conjugates

    It has been used in the conjugation of oligoethers to PNA with internally or N-terminal placed diaminopropionic acid residues, contributing to advancements in molecular biology (Ghidini et al., 2014).

  • Boron Neutron Capture Therapy Agent

    This compound is key in synthesizing a water-soluble boronated amino acid containing a cascade polyol for boron neutron capture therapy (Das et al., 2000).

  • Enantioselective Enzymatic Hydrolysis

    The compound is used in the enantioselective hydrolysis of its racemic ethylester for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in PPARα and -γ agonists synthesis (Deussen et al., 2003).

Summary3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid plays a significant role in various fields of scientific research, particularly in drug development, molecular biology, and therapy. It's integral in synthesizing potent PPARγ agonists, creating liposomal constructs for immunization, developing polyether dicarboxy

Scientific Research Applications of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

1. Synthesis and Development

  • PPARγ Agonists Synthesis

    This compound is used in synthesizing potent PPARγ agonists, featuring a copper(I) catalyzed N-arylation as a key step in the process (Reynolds & Hermitage, 2001).

  • Heterobifunctional Cross-linking Reagents

    The compound is instrumental in synthesizing thiol-reactive heterobifunctional reagents for coupling peptides to liposomes, crucial for immunization with synthetic peptides (Frisch, Boeckler, & Schuber, 1996).

  • Polyether Dicarboxylic Acids Synthesis

    It's utilized in the synthesis of polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective lead(II) extraction (Hayashita et al., 1999).

  • PNA Oligoether Conjugates

    This compound is used in the conjugation of oligoethers to PNA, facilitating advancements in molecular biology (Ghidini et al., 2014).

  • Boron Neutron Capture Therapy Agent Synthesis

    It plays a role in synthesizing a water-soluble boronated amino acid for boron neutron capture therapy (Das et al., 2000).

  • Enantioselective Enzymatic Hydrolysis

    The compound is involved in the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethylester, a key building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).

Safety And Hazards

The safety information for 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQZKSCQPMNDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Yang, A Proctor, LL Cline, KM Houston, ML Waters… - Analyst, 2013 - pubs.rsc.org
A strategy was developed to extend the lifetime of an peptide-based substrate for Abl kinase in the cytosolic environment. Small β-turn structures were added to the peptide's N-terminus …
Number of citations: 18 pubs.rsc.org
PE Edem, S Czorny, JF Valliant - Journal of Medicinal Chemistry, 2014 - ACS Publications
Dipeptidyl (acyloxy)methyl ketones (AOMKs) were functionalized with different iodine-containing prosthetic groups to generate a library of candidate cathepsin B probes. Compound 23a…
Number of citations: 25 pubs.acs.org
H Nonaka, T Mino, S Sakamoto, JH Oh, Y Watanabe… - Chem, 2023 - cell.com
Various small molecules have been used as functional probes for tissue imaging in medical diagnosis and pharmaceutical drugs for disease treatment. The spatial distribution, target …
Number of citations: 7 www.cell.com
TB Thapa Magar, J Lee, JH Lee, J Jeon, P Gurung… - Pharmaceutics, 2023 - mdpi.com
Novel series of chlorin e6-curcumin derivatives were designed and synthesized. All the synthesized compounds 16, 17, 18, and 19 were tested for their photodynamic treatment (PDT) …
Number of citations: 2 www.mdpi.com
MH Yang, JL Russell, Y Mifune, Y Wang… - Journal of Medicinal …, 2022 - ACS Publications
The diprovocims, a new class of toll-like receptor (TLR) agonists, bear no similarity to prior TLR agonists, act through a well-defined mechanism (TLR1/TLR2 agonist), exhibit exquisite …
Number of citations: 2 pubs.acs.org

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